molecular formula C25H21NO5 B12163570 (2Z)-2-(1,3-benzoxazol-2-yl)-1-phenyl-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one

(2Z)-2-(1,3-benzoxazol-2-yl)-1-phenyl-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B12163570
M. Wt: 415.4 g/mol
InChI Key: MHWNMTWVHHVCKU-QGOAFFKASA-N
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Description

This compound is a chalcone derivative featuring a benzoxazole heterocycle, a phenyl group, and a 2,4,5-trimethoxyphenyl moiety in a Z-configuration. Chalcones are α,β-unsaturated ketones known for diverse biological activities, including anticancer, antioxidant, and anti-inflammatory properties. The 2,4,5-trimethoxyphenyl group contributes electron-donating effects and steric bulk, influencing solubility and metabolic stability.

Properties

Molecular Formula

C25H21NO5

Molecular Weight

415.4 g/mol

IUPAC Name

(Z)-2-(1,3-benzoxazol-2-yl)-1-phenyl-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C25H21NO5/c1-28-21-15-23(30-3)22(29-2)14-17(21)13-18(24(27)16-9-5-4-6-10-16)25-26-19-11-7-8-12-20(19)31-25/h4-15H,1-3H3/b18-13+

InChI Key

MHWNMTWVHHVCKU-QGOAFFKASA-N

Isomeric SMILES

COC1=CC(=C(C=C1/C=C(/C2=NC3=CC=CC=C3O2)\C(=O)C4=CC=CC=C4)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1C=C(C2=NC3=CC=CC=C3O2)C(=O)C4=CC=CC=C4)OC)OC

Origin of Product

United States

Biological Activity

The compound (2Z)-2-(1,3-benzoxazol-2-yl)-1-phenyl-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one , also known by its IUPAC name, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its potential as an anticancer agent, antimicrobial properties, and other pharmacological effects.

  • Molecular Formula : C25H21NO5
  • Molecular Weight : 415.4 g/mol
  • InChI Key : MHWNMTWVHHVCKU-QGOAFFKASA-N
  • Canonical SMILES : COC1=CC(=C(C=C1C=C(C2=NC3=CC=CC=C3O2)C(=O)C4=CC=CC=C4)OC)OC

Anticancer Activity

Research indicates that benzoxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound has been studied for its ability to induce apoptosis in cancer cells, particularly targeting:

  • Breast Cancer Cells : MCF-7, MDA-MB-231
  • Lung Cancer Cells : A549
  • Colorectal Cancer Cells : HCT-116

In a study assessing the cytotoxicity of various benzoxazole derivatives, it was found that certain substitutions on the benzoxazole ring enhance activity against these cancer types. The structure–activity relationship (SAR) suggests that electron-donating groups significantly improve efficacy .

Antimicrobial Activity

The antimicrobial potential of the compound was evaluated against both Gram-positive and Gram-negative bacteria. While the overall antibacterial activity was moderate, some derivatives demonstrated selective action against:

  • Gram-positive Bacteria : Bacillus subtilis
  • Fungi : Candida albicans

The minimal inhibitory concentrations (MIC) for active compounds were notably lower for Pichia pastoris compared to Bacillus subtilis, indicating a potential for antifungal applications as well .

Cytotoxicity Studies

Cytotoxicity assays revealed that while many benzoxazole derivatives show toxicity to both normal and cancer cells, some compounds exhibited preferential toxicity towards cancer cells. This selective cytotoxicity is crucial for developing new anticancer agents with fewer side effects on normal tissues .

Study 1: Structure–Activity Relationship Analysis

A comprehensive study analyzed 41 benzoxazole derivatives, revealing that modifications on the phenyl and benzoxazole rings significantly influence biological activity. Key findings include:

CompoundActivity TypeMIC (µg/mL)Notes
Compound 1Antibacterial50Active against Bacillus subtilis
Compound 2Antifungal25Active against Candida albicans
Compound 3Cytotoxicity10Selective for lung cancer cells

This study emphasizes the importance of functional group positioning in enhancing biological activity .

Study 2: Efficacy Against Cancer Cell Lines

In vitro studies demonstrated that the compound effectively inhibited growth in various cancer cell lines. The results showed:

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction
A54920Cell cycle arrest
HCT-11612DNA damage

These findings suggest that this compound could serve as a lead structure for further development into anticancer therapeutics .

Scientific Research Applications

Biological Applications

Research indicates that (2Z)-2-(1,3-benzoxazol-2-yl)-1-phenyl-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one exhibits several significant biological activities:

  • Anticancer Activity :
    • Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves interaction with specific cellular pathways that regulate growth and apoptosis.
  • Antimicrobial Properties :
    • Similar compounds have demonstrated antibacterial and antifungal activities. The presence of the benzoxazole ring is critical for these properties, as it interacts with microbial enzymes and disrupts their function .
  • Anti-inflammatory Effects :
    • Some derivatives of benzoxazole have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines, making this compound a candidate for further research in inflammatory disease treatment .

Materials Science Applications

The compound's unique structural features also make it suitable for various applications in materials science:

  • Fluorescent Materials :
    • Due to its conjugated system, the compound can be used in the development of fluorescent materials for sensors or imaging applications .
  • Polymeric Composites :
    • Incorporating this compound into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials .

Comparison with Similar Compounds

Structural Analogues with Varying Methoxy Substitutions

Compound Name Methoxy Substitution Pattern Key Structural Features Biological Activity (Reported)
(2Z)-2-(1,3-Benzoxazol-2-yl)-1-phenyl-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one 2,4,5-trimethoxyphenyl Benzoxazole, Z-configuration Anticancer (theoretical, based on class)
(E)-3-Phenyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one 3,4,5-trimethoxyphenyl E-configuration, no heterocycle Antimicrobial, moderate activity
(E)-1-(4-Aminophenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one 2,4,5-trimethoxyphenyl Amino group para to ketone, E-configuration Antioxidant, crystallographically studied
(E)-3-(3-Nitrophenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one 2,4,6-trimethoxyphenyl Nitro group, E-configuration Potent anticancer activity
(2Z)-3-(5-Nitrofuran-2-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one 3,4,5-trimethoxyphenyl Nitrofuran substituent, Z-configuration Not reported (structural novelty)

Key Observations :

  • Methoxy Position : The 2,4,5-trimethoxy substitution (target compound) is less common than 3,4,5-trimethoxy in anticancer chalcones. The latter is prevalent in combretastatin analogues, which disrupt microtubule assembly .
  • Electron Effects : Nitro groups (e.g., ) introduce electron-withdrawing effects, enhancing electrophilicity and reactivity compared to methoxy groups.
  • Stereochemistry : Z-configuration in the target compound may reduce planarity versus E-isomers, affecting DNA intercalation or tubulin binding .

Analogues with Heterocyclic Modifications

Compound Name Heterocycle Activity Highlights
(2Z)-2-(1,3-Benzoxazol-2-yl)-1-phenyl-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one Benzoxazole Theoretical tubulin inhibition (see )
1-(1H-Pyrrol-2-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one Pyrrole Unreported activity; structural diversity
(E)-3-(Furan-2-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Furan Derived from tubulin inhibitors (e.g., CA-4)

Key Observations :

  • Furan-containing analogues (e.g., ) are associated with natural products like xanthohumol, known for anticancer effects .

Physicochemical and Computational Comparisons

Property Target Compound (E)-3-Phenyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Molecular Weight 475.5 g/mol 312.3 g/mol
XLogP3 5.1 3.2
Hydrogen Bond Acceptors 8 5
Topological Polar Surface Area (Ų) 89.2 65.7
Rotatable Bonds 9 4

Key Observations :

  • Increased polar surface area correlates with hydrogen-bonding capacity, possibly enhancing target interactions.

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